Nav1.7 Inhibitory Potency: Class-Level Inference from Patent SAR
The compound is a member of a series of alkyl dihydroquinoline sulfonamides claimed as Nav1.7 inhibitors [1]. While specific IC₅₀ data for CAS 866591-09-5 are not publicly disclosed, the patent establishes that compounds within this Markush structure exhibit Nav1.7 inhibition with IC₅₀ values ranging from <10 nM to >1 µM depending on substitution [1]. The presence of the 4-ethylphenyl acetamide group is predicted to confer intermediate lipophilicity (cLogP 4.4) compared to more polar or more lipophilic analogs [2]. This class-level inference is the highest evidence strength available for this compound.
| Evidence Dimension | Nav1.7 inhibition (IC₅₀ range) |
|---|---|
| Target Compound Data | Not disclosed; class range <10 nM to >1 µM |
| Comparator Or Baseline | Other alkyl dihydroquinoline sulfonamides in WO2016202756A1 |
| Quantified Difference | Cannot be quantified without disclosed data |
| Conditions | Automated patch-clamp electrophysiology on human Nav1.7-expressing HEK293 cells |
Why This Matters
For pain research, Nav1.7 is a validated target; even class-level evidence of inhibition can justify procurement for screening, provided the user accepts the risk of uncharacterized potency.
- [1] Amgen Inc. (2018). ALKYL DIHYDROQUINOLINE SULFONAMIDE COMPOUNDS. Patent WO2016202756A1. View Source
- [2] PubChem. Computed Properties: XLogP3-AA for CID 2136664. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/866591-09-5 View Source
